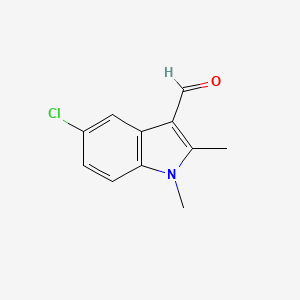![molecular formula C14H18BrN B13185316 4-(2-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13185316.png)
4-(2-Bromophenyl)-2-azaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromophenyl)-2-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group and an azaspiro nonane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-2-azaspiro[4One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents and palladium catalysts, as well as careful control of reaction conditions such as temperature and solvent choice .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromophenyl)-2-azaspiro[4.4]nonane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a variety of functional groups, such as halides or amines .
Applications De Recherche Scientifique
4-(2-Bromophenyl)-2-azaspiro[4.4]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 4-(2-Bromophenyl)-2-azaspiro[4.4]nonane exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic molecules such as 1,6-dioxaspiro[4.4]nonane and 1,3,7-triazaspiro[4.4]nonane-2,4-dione .
Uniqueness
4-(2-Bromophenyl)-2-azaspiro[4.4]nonane is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H18BrN |
|---|---|
Poids moléculaire |
280.20 g/mol |
Nom IUPAC |
4-(2-bromophenyl)-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C14H18BrN/c15-13-6-2-1-5-11(13)12-9-16-10-14(12)7-3-4-8-14/h1-2,5-6,12,16H,3-4,7-10H2 |
Clé InChI |
POMNUBBENIRIOA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CNCC2C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


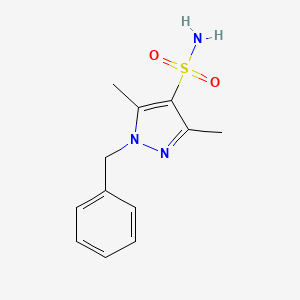

![3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185244.png)

![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
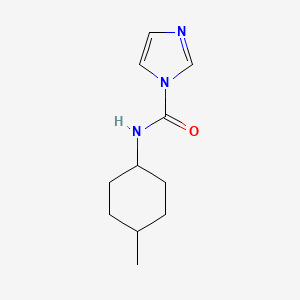
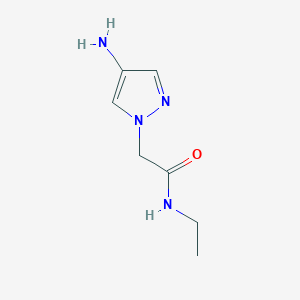

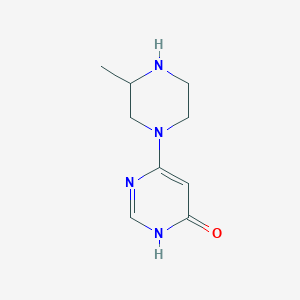



![2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)
